molecular formula C17H21N3O2 B2532481 6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930658-06-3

6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2532481
M. Wt: 299.374
InChI Key: JDKNEQMGAJCKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a novel uracil derivative . It has been synthesized through a four-component Pd-catalyzed reaction . Preliminary bioassays have shown that this compound exhibits fungicidal activity .


Synthesis Analysis

The synthesis of this compound involves a four-component Pd-catalyzed reaction . The compound is then isolated by column chromatography in good yield (73%) .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . FT-IR can provide information about the functional groups present . GC-MS can provide information about the molecular weight and structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, NMR can provide information about the chemical environment of the atoms in the molecule . FT-IR can provide information about the functional groups present . GC-MS can provide information about the molecular weight and structure .

Scientific Research Applications

Pyrimidine Derivatives in Antiretroviral Therapy

Pyrimidine derivatives have been identified as a versatile core for the development of antiretroviral agents. A study by Romeo et al. (2019) demonstrated that certain pyrimidine-2,4-diones linked to an isoxazolidine nucleus exhibited potent anti-HIV (human immunodeficiency virus) activity. These compounds showed HIV reverse transcriptase inhibitor activity and inhibited HIV infection at low micromolar concentrations without toxicity, highlighting their potential in designing new HIV RT inhibitors (Romeo et al., 2019).

Antithrombotic Applications

Furrer et al. (1994) synthesized new antithrombotic compounds, including 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione derivatives, showcasing favorable cerebral and peripheral effects. These compounds were developed through methods yielding pyrido[4,3-d]pyrimidine-2,4-diones, demonstrating the therapeutic potential of pyrimidine derivatives in antithrombotic therapy (Furrer et al., 1994).

Antibacterial and Antitumor Activities

The structural motif of pyrido[1,2-a] pyrimidine, similar to the compound of interest, has been explored for its antibacterial and antitumor properties. Alwan et al. (2014) synthesized new Schiff bases of pyridopyrimidine derivatives with certain amino acids, demonstrating significant antibacterial and antifungal activities. These findings suggest the utility of pyrimidine derivatives in developing antibacterial and antitumor agents, providing a foundation for further exploration in this area (Alwan et al., 2014).

Future Directions

The future directions for research on this compound could include further exploration of its fungicidal activity , as well as investigation into other potential biological activities. Additionally, optimization of the synthesis process could be a valuable area of study.

properties

IUPAC Name

4-(4-methylphenyl)-6-(2-methylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-10(2)8-20-9-13-14(16(20)21)15(19-17(22)18-13)12-6-4-11(3)5-7-12/h4-7,10,15H,8-9H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKNEQMGAJCKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC(C)C)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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